molecular formula C21H23N3O4S B2840845 N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 851408-52-1

N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2840845
CAS No.: 851408-52-1
M. Wt: 413.49
InChI Key: CBHSERHDHQKCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a structurally complex molecule featuring a dihydroquinoline core substituted with methyl groups at positions 6 and 7, a 2-oxo group, and an ethylsulfamoyl linkage to a phenylacetamide moiety. This compound integrates multiple pharmacophoric elements: the dihydroquinoline scaffold may confer planar aromatic interactions, the sulfamoyl group enhances hydrogen-bonding capacity, and the acetamide moiety contributes to metabolic stability.

Properties

IUPAC Name

N-[4-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-13-10-17-12-16(21(26)24-20(17)11-14(13)2)8-9-22-29(27,28)19-6-4-18(5-7-19)23-15(3)25/h4-7,10-12,22H,8-9H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHSERHDHQKCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ringThe final step involves the acylation of the phenyl ring with acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.

Scientific Research Applications

N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfamoyl group can inhibit enzymes involved in folate metabolism, leading to antiproliferative effects. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxicity against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related sulfonamide-acetamide derivatives from the evidence:

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) Reported Activity Reference
Target Compound Dihydroquinoline 6,7-Dimethyl, 2-oxo, ethylsulfamoyl-phenylacetamide - - - -
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Tetrahydrofuran 2-Oxotetrahydrofuran-3-yl sulfamoyl 57 174–176 Not specified
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide Benzamide-acetamide Dichlorophenyl, 4-methylpyrimidin-2-yl sulfamoyl 70.2 168–173 Urease inhibition
N-(4-(N-Carbamimidoylsulfamoyl)phenyl)-2-(2-((2,6-dichlorophenyl)amino)phenyl)acetamide Benzamide-acetamide Dichlorophenyl, carbamimidoyl sulfamoyl 63.8 105–107 Urease inhibition
2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(2-[(trifluoromethyl)sulfanyl]phenyl)acetamide Quinoxaline 6,7-Dimethyl, trifluoromethylthio - - Not specified
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Phenylacetamide 4-Chloro-2-nitro, methylsulfonyl - - Intermediate for heterocycles

Key Comparison Points

Structural Diversity: The target compound uniquely combines a dihydroquinoline core with methyl and sulfamoyl groups, distinguishing it from benzamide-acetamide derivatives in and quinoxaline-based analogs in . Electron-withdrawing vs. Electron-donating Groups: The trifluoromethylthio group in ’s compound enhances lipophilicity and metabolic stability compared to the target’s methyl groups, which may improve bioavailability .

Synthetic Efficiency :

  • Yields for sulfonamide-acetamide derivatives range from 57–72% (), with the dichlorophenyl-pyrimidine analog (70.2%) showing higher efficiency than the carbamimidoyl derivative (63.8%) . The target compound’s synthesis would likely require optimization to match these benchmarks.

Physical Properties: Melting points vary widely: benzamide-acetamide derivatives (105–248°C) vs. tetrahydrofuran-based analogs (174–176°C) .

Biological Activity: Urease Inhibition: highlights benzamide-acetamide derivatives as potent urease inhibitors, with IC50 values correlating with substituent electronics. The dichlorophenyl-pyrimidine analog (compound 8) may exhibit stronger inhibition than the carbamimidoyl derivative (compound 11) due to enhanced π-π stacking . The target’s dihydroquinoline core could further optimize binding to enzyme active sites.

Crystallographic Insights :

  • Hydrogen-bonding patterns in ’s N-(4-chloro-2-nitrophenyl)acetamide (e.g., C–H···O interactions) suggest that the target compound’s sulfamoyl and acetamide groups may form similar intermolecular networks, influencing solubility and crystal packing .

Research Implications

  • Drug Design: The dihydroquinoline scaffold in the target compound offers a novel template for enzyme inhibitors, particularly where planar aromatic interactions are critical.
  • Synthetic Optimization : Lessons from and (e.g., acetylation of sulfonamides) could streamline the target’s synthesis .
  • Structure-Activity Relationships (SAR): Comparative studies with ’s urease inhibitors suggest that substituting the dihydroquinoline core with electron-deficient groups (e.g., nitro, chloro) may enhance target engagement .

Biological Activity

N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a quinoline moiety linked to a phenyl and acetyl group. Its molecular formula is C24H22N2O2C_{24}H_{22}N_2O_2 with a molecular weight of approximately 370.45 g/mol. The unique structure contributes to its interaction with biological targets.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes involved in cellular processes, potentially inhibiting their activity and affecting metabolic pathways.
  • Modulation of Signaling Pathways : It can influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess broad-spectrum antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Antimicrobial Activity

Recent research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For example:

  • Against Bacteria : Studies have reported minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), showing comparable efficacy to established antibiotics like vancomycin .
  • Against Fungi : The compound also displayed activity against drug-resistant Candida strains, indicating its potential as an antifungal agent .

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound:

  • Cell Viability Reduction : The compound significantly decreased the viability of various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
  • Mechanistic Insights : The anticancer effects are believed to be mediated through induction of apoptosis and inhibition of cell cycle progression in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study comparing the antibacterial activity of this compound to standard antibiotics found it effective against both Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance its potency further.
    CompoundMIC (µg/mL)Target Pathogen
    N-(4-{...})1MRSA
    Vancomycin2MRSA
    Nystatin0.5Candida auris
  • Anticancer Activity Assessment : In a comparative study on various derivatives, N-(4-{...}) showed superior anticancer effects against Caco-2 cells compared to traditional chemotherapeutics.
    CompoundIC50 (µM)Cell Line
    N-(4-{...})5Caco-2
    Doxorubicin10Caco-2
    Cisplatin15A549

Q & A

Basic: What are the standard synthetic routes and purification methods for N-(4-{[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]sulfamoyl}phenyl)acetamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the quinolinone core. A representative approach includes:

Sulfamoylation : Reacting 6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-ylethylamine with sulfamoyl chloride in dichloromethane (DCM) using Na₂CO₃ as a base (0–5°C, 4 hours) .

Acetylation : Coupling the intermediate with 4-acetamidophenyl groups via nucleophilic acyl substitution, using acetyl chloride and DCM at room temperature.

Purification : Column chromatography (silica gel, gradient elution with 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate yields the pure compound (58% yield).
Key Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, and NMR (¹H/¹³C) confirms structural integrity .

Basic: Which spectroscopic techniques are critical for structural validation, and what are the diagnostic signals?

Methodological Answer:

  • ¹H NMR : Signals at δ 7.69 (br s, NH), 2.14 (s, CH₃CO), and 1.50/1.37 (s, CH₃ groups on quinolinone) confirm substituents.
  • ¹³C NMR : Peaks at δ 169.8 (C=O acetamide), 168.6 (C=O quinolinone), and 145.2 (aromatic sulfamoyl) validate connectivity .
  • Mass Spectrometry : ESI/APCI(+) shows [M+H]⁺ at m/z 347, with isotopic patterns confirming sulfur content .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving ambiguities in stereochemistry; R₁ values < 0.05 indicate high precision .

Advanced: How can researchers optimize reaction yields when encountering low efficiency in sulfamoylation steps?

Methodological Answer:
Low yields often arise from incomplete sulfamoyl chloride activation or competing side reactions. Strategies include:

  • Temperature Control : Maintain 0–5°C during sulfamoylation to minimize decomposition.
  • Reagent Stoichiometry : Use 1.5 equivalents of sulfamoyl chloride and iterative Na₂CO₃ addition to neutralize HCl byproducts .
  • Solvent Screening : Test polar aprotic solvents (e.g., THF) to enhance nucleophilicity.
  • DOE Approach : Apply split-plot factorial designs (e.g., varying base strength, solvent polarity) to identify critical factors .

Advanced: How should researchers resolve contradictions in biological activity data across assay platforms?

Methodological Answer:
Discrepancies may stem from assay conditions (e.g., pH, cell lines) or compound stability. Mitigation steps:

Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 0.1–100 μM) across multiple cell lines (cancer vs. normal).

Stability Testing : Use HPLC to monitor compound degradation in culture media over 24–72 hours .

Statistical Validation : Apply ANOVA to compare IC₅₀ values, ensuring p < 0.05 significance thresholds .

Advanced: What experimental frameworks assess the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:
Adopt a tiered approach per OECD guidelines:

Physicochemical Properties : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7–9) to predict bioavailability .

Biotic Testing :

  • Acute Toxicity : Daphnia magna 48-hour EC₅₀.
  • Chronic Effects : Algal growth inhibition (72-hour NOEC).

Degradation Studies : Use LC-MS/MS to track abiotic (UV light) and microbial degradation products .

Advanced: How can crystallographic data resolve ambiguities in hydrogen-bonding networks?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • SHELX Refinement : SHELXL assigns hydrogen bonds via DFIX commands, with graph-set analysis (e.g., R₂²(8) motifs) validating supramolecular interactions .
  • Validation Tools : PLATON checks for missed symmetry, and Mercury visualizes π-π stacking distances (3.5–4.0 Å typical) .

Advanced: What computational strategies predict target binding modes and pharmacokinetics?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), prioritizing poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • ADME Prediction : SwissADME calculates bioavailability radar (TPSA < 140 Ų, logP < 5) and CYP450 inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.